molecular formula C24H28O6 B12319450 6',7'-Dihydroxybergamottin acetonide

6',7'-Dihydroxybergamottin acetonide

Cat. No.: B12319450
M. Wt: 412.5 g/mol
InChI Key: DLFOGGFNAICJAO-XNTDXEJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6’,7’-Dihydroxybergamottin acetonide typically involves extraction from natural sources such as grapefruit. The extraction process includes solvent extraction, column chromatography, and counter-current chromatography . The compound can be isolated and purified using these methods to achieve high purity levels.

Industrial Production Methods

Industrial production of 6’,7’-Dihydroxybergamottin acetonide involves large-scale extraction from citrus fruits, particularly grapefruit. The process includes mechanical extraction of the peel, followed by solvent extraction and purification using chromatographic techniques . The compound is then crystallized to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydroxybergamottin acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of 6’,7’-Dihydroxybergamottin acetonide, which can have different biological activities and applications .

Properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

4-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3/b15-10+

InChI Key

DLFOGGFNAICJAO-XNTDXEJSSA-N

Isomeric SMILES

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(OC(O4)(C)C)(C)C

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C

Origin of Product

United States

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